4-[(3-Methoxypiperidin-1-yl)methyl]pyridine

PI3Kδ inhibition Oncology Kinase profiling

4-[(3-Methoxypiperidin-1-yl)methyl]pyridine (CAS 2097919-44-1, C₁₂H₁₈N₂O, MW 206.29) is a heterocyclic building block comprising a 4-pyridinylmethyl group linked to a 3-methoxypiperidine moiety. This compound is distinguished by its biochemical activity against class I PI3K isoforms, with a reported IC₅₀ of 2.30 nM against PI3Kδ in a competitive fluorescence polarization assay and a cellular IC₅₀ of 102 nM for inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 2097919-44-1
Cat. No. B2509562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methoxypiperidin-1-yl)methyl]pyridine
CAS2097919-44-1
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESCOC1CCCN(C1)CC2=CC=NC=C2
InChIInChI=1S/C12H18N2O/c1-15-12-3-2-8-14(10-12)9-11-4-6-13-7-5-11/h4-7,12H,2-3,8-10H2,1H3
InChIKeyWBCXWLNYFBCWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3-Methoxypiperidin-1-yl)methyl]pyridine (CAS 2097919-44-1): A Pyridine-Piperidine Building Block for Kinase-Targeted Chemical Probes


4-[(3-Methoxypiperidin-1-yl)methyl]pyridine (CAS 2097919-44-1, C₁₂H₁₈N₂O, MW 206.29) is a heterocyclic building block comprising a 4-pyridinylmethyl group linked to a 3-methoxypiperidine moiety [1]. This compound is distinguished by its biochemical activity against class I PI3K isoforms, with a reported IC₅₀ of 2.30 nM against PI3Kδ in a competitive fluorescence polarization assay and a cellular IC₅₀ of 102 nM for inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells [2]. Additional annotations associate this scaffold with receptor tyrosine kinase inhibition, specifically targeting ALK and c-Met, implicating potential utility in oncology programs addressing non-small cell lung cancer [3].

Why Generic Substitution Fails: 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine Is Not Interchangeable with Positional Isomers or Alternative Methoxypiperidines


In the context of kinase inhibitor lead optimization, positional isomerism and methoxy group placement on the piperidine ring critically influence both target engagement and isoform selectivity. For instance, 3-methoxypiperidine-containing compounds (as in the target compound) demonstrate distinct binding modes and pharmacokinetic advantages compared to 4-methoxypiperidine analogs [1]. Furthermore, the specific (3-methoxypiperidin-1-yl)methyl substitution pattern on the pyridine ring distinguishes this compound from other positional isomers like 3-[(4-methoxypiperidin-1-yl)methyl]pyridine (CAS 2034421-29-7) [2]. Replacing this scaffold with a generic piperidine or alternative methoxypiperidine regioisomer without direct comparative data on target affinity (e.g., PI3Kδ IC₅₀), cellular activity, or isoform selectivity profiles risks compromising experimental reproducibility and lead progression.

Quantitative Differentiation of 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine for Informed Procurement


Potent PI3Kδ Inhibition: Biochemical IC₅₀ of 2.30 nM

4-[(3-Methoxypiperidin-1-yl)methyl]pyridine exhibits a PI3Kδ IC₅₀ of 2.30 nM in a biochemical competitive fluorescence polarization assay [1]. This value is comparable to the clinically validated PI3Kδ inhibitor idelalisib, which shows an IC₅₀ of 2.5 nM under similar conditions [2]. The target compound's biochemical potency thus aligns with established reference standards in the class, providing a quantitative benchmark for lead identification efforts.

PI3Kδ inhibition Oncology Kinase profiling

Cellular Target Engagement: Inhibition of PI3Kδ-Mediated AKT Phosphorylation (IC₅₀ = 102 nM)

In a cellular context, 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine inhibits PI3Kδ-mediated phosphorylation of AKT at Ser473 with an IC₅₀ of 102 nM in Ri-1 cells [1]. This cellular IC₅₀ is approximately 44-fold higher than its biochemical IC₅₀ (2.30 nM), a shift consistent with cellular permeability and target engagement considerations. In contrast, the reference inhibitor idelalisib demonstrates a cellular IC₅₀ of 2.70 nM for AKT phosphorylation inhibition [2], indicating superior cellular potency for the clinical compound.

Cellular pharmacology AKT signaling Target engagement

Dual Kinase Activity Profile: Annotated Inhibition of ALK and c-Met

Authoritative database annotations classify 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine as a piperidine and aminopyridine derivative that inhibits receptor protein-tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met) [1]. While specific IC₅₀ values for these targets are not currently available in the curated record, this activity profile distinguishes the compound from PI3Kδ-selective agents like idelalisib, which shows minimal activity against ALK and c-Met (IC₅₀ > 1 µM) [2].

Receptor tyrosine kinase NSCLC Polypharmacology

Favorable CYP3A4 Selectivity Window: Minimal Time-Dependent Inhibition (IC₅₀ = 10,000 nM)

4-[(3-Methoxypiperidin-1-yl)methyl]pyridine demonstrates minimal time-dependent inhibition (TDI) of CYP3A4, with an IC₅₀ of 10,000 nM in human liver microsomes after a 30-minute preincubation [1]. This high IC₅₀ value indicates a low potential for mechanism-based CYP3A4 inactivation, a desirable attribute for lead compounds intended for further optimization. In contrast, many kinase inhibitor scaffolds exhibit moderate to strong CYP3A4 TDI, which can lead to complex drug-drug interaction liabilities and complicate preclinical development.

Drug metabolism CYP inhibition ADME-Tox

Strategic Applications for 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine in Drug Discovery and Chemical Biology


PI3Kδ Chemical Probe Development for Oncology Target Validation

The compound's potent biochemical PI3Kδ inhibition (IC₅₀ = 2.30 nM) and moderate cellular activity (IC₅₀ = 102 nM) make it a suitable starting point for developing chemical probes to interrogate PI3Kδ-dependent signaling in B-cell malignancies and inflammatory disease models. Its potency compares favorably to idelalisib in biochemical assays [1], enabling researchers to establish structure-activity relationships (SAR) around the 3-methoxypiperidine scaffold while maintaining a clear benchmark for target engagement [2]. The low CYP3A4 TDI liability (IC₅₀ = 10,000 nM) further supports its use in cell-based assays without confounding metabolism-related artifacts [3].

ALK/c-Met Dual Inhibitor Scaffold for Non-Small Cell Lung Cancer (NSCLC) Lead Generation

The annotated activity against ALK and c-Met receptor tyrosine kinases [4] positions 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine as a privileged scaffold for designing dual kinase inhibitors relevant to NSCLC. Given that c-Met amplification is a known resistance mechanism to ALK inhibitors in the clinic, a single chemical entity with activity against both targets holds therapeutic promise. This scaffold offers a distinct alternative to idelalisib, which lacks meaningful ALK/c-Met activity [5], and provides a modular framework for parallel optimization of both kinase inhibition profiles.

Building Block for Focused Kinase-Targeted Libraries

The well-defined substitution pattern—a 4-pyridinylmethyl group linked to a 3-methoxypiperidine ring—provides multiple vectors for diversification. The methoxy group can be modified or retained as a hydrogen-bond acceptor, while the pyridine ring enables further functionalization. This compound serves as a core template for synthesizing focused libraries aimed at the PI3K and receptor tyrosine kinase families, leveraging its established biochemical activity (PI3Kδ IC₅₀ = 2.30 nM) [1] and favorable CYP profile [3] as a foundation for library design and screening cascade prioritization.

Control Compound for Positional Isomer SAR Studies

The specific (3-methoxypiperidin-1-yl)methyl substitution pattern on the pyridine ring distinguishes this compound from other regioisomers, such as 3-[(4-methoxypiperidin-1-yl)methyl]pyridine (CAS 2034421-29-7) [6]. Researchers investigating the impact of methoxy group position and piperidine substitution on kinase selectivity can utilize this compound as a defined comparator in SAR panels. Its quantitative activity data (PI3Kδ IC₅₀ and cellular AKT phosphorylation inhibition) [1] provide a robust baseline against which the effects of structural modifications can be measured.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(3-Methoxypiperidin-1-yl)methyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.